![molecular formula C18H18N2O2 B4328384 1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE](/img/structure/B4328384.png)
1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE
Overview
Description
1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE is a complex organic compound with a unique structure that combines elements of pyridine, oxazoline, and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE typically involves multiple steps, starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the oxazoline ring through cyclization of appropriate precursors under specific conditions.
Substitution Reactions: Introduction of the pyridine and isoquinoline moieties through substitution reactions using suitable reagents and catalysts.
Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state and functional groups in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups using suitable reagents.
Cyclization: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Catalysts: Such as palladium on carbon, platinum, and nickel catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, widely used in pharmaceuticals and agrochemicals.
Isoquinoline Derivatives: Compounds containing the isoquinoline ring, known for their pharmacological properties.
Uniqueness
1,10B-DIMETHYL-1-(3-PYRIDYL)-1,5,6,10B-TETRAHYDRO[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE is unique due to its combination of structural elements from pyridine, oxazoline, and isoquinoline. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1,10b-dimethyl-1-pyridin-3-yl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-17-15-8-4-3-6-13(15)9-11-20(17)16(21)22-18(17,2)14-7-5-10-19-12-14/h3-8,10,12H,9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQWCTBAXUWMMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C3=CC=CC=C3CCN2C(=O)O1)C)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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